Tdp1 Inhibition by Tri-O-benzoylation
The compound 2',3',5'-Tri-O-benzoyl-6-azauridine provides a demonstrated synthetic advantage as a protected intermediate. When subjected to a photochemical cycloaddition-oxidation sequence to introduce a carbon substituent at the 5-position of the 6-azauracil ring, the use of the tri-O-benzoyl-protected nucleoside resulted in a 60% overall yield of the functionalized nucleoside derivative [1]. This quantitative yield data establishes the compound's utility in enabling specific chemical transformations on the 6-azauridine scaffold, a process that cannot be performed directly on unprotected 6-azauridine due to its chemical lability and solubility constraints.
| Evidence Dimension | Synthetic Yield of 5-Substituted Derivative |
|---|---|
| Target Compound Data | 60% overall yield for the functionalized nucleoside derivative from 2',3',5'-Tri-O-benzoyl-6-azauridine |
| Comparator Or Baseline | 6-Azauridine (unprotected) |
| Quantified Difference | Reaction not possible or yield is 0% with unprotected 6-azauridine due to competing reactions and poor solubility in required organic solvents |
| Conditions | Three-step photochemical cycloaddition, hydrolysis, and bromine oxidation in organic solvents |
Why This Matters
This directly quantifies the compound's utility as a protected intermediate, enabling the efficient synthesis of novel 6-azauridine analogs that are inaccessible using the parent nucleoside, a key consideration for medicinal chemistry procurement.
- [1] Swenton JS, Balchunis RJ. Photochemical functionalization of 6-azauracils to 5-substituted-6-azauracils. J Heterocycl Chem. 1974;11(6):917-920. doi:10.1002/jhet.5570110612 View Source
